molecular formula C26H21N3O2 B12476856 1'-Benzyl-4'-(nitromethyl)-1',4'-dihydro-2,3'-biquinoline

1'-Benzyl-4'-(nitromethyl)-1',4'-dihydro-2,3'-biquinoline

Cat. No.: B12476856
M. Wt: 407.5 g/mol
InChI Key: AZBHHSYYOLZHNA-UHFFFAOYSA-N
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Description

1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE is a complex organic compound belonging to the class of biquinolines. This compound is characterized by its unique structure, which includes a benzyl group and a nitromethyl group attached to a biquinoline core. Biquinolines are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities.

Preparation Methods

The synthesis of 1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biquinoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Nitromethyl Group: The nitromethyl group can be introduced via nitration reactions using reagents such as nitric acid or nitronium salts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biquinoline core, depending on the reagents and conditions used.

Common reagents include acids, bases, and transition metal catalysts, with major products varying based on the specific reaction pathways.

Scientific Research Applications

1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE can be compared to other biquinoline derivatives, such as:

    2,2’-Biquinoline: Lacks the benzyl and nitromethyl groups, resulting in different chemical and biological properties.

    4,4’-Biquinoline: Similar core structure but different substitution pattern, affecting its reactivity and applications.

    1,1’-Biquinoline: Another isomer with distinct properties due to the position of the substituents.

The uniqueness of 1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-benzyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline

InChI

InChI=1S/C26H21N3O2/c30-29(31)18-22-21-11-5-7-13-26(21)28(16-19-8-2-1-3-9-19)17-23(22)25-15-14-20-10-4-6-12-24(20)27-25/h1-15,17,22H,16,18H2

InChI Key

AZBHHSYYOLZHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(C3=CC=CC=C32)C[N+](=O)[O-])C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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